molecular formula C4H2O3 B1216050 2-Keto-3-butynoic acid CAS No. 56842-75-2

2-Keto-3-butynoic acid

Cat. No.: B1216050
CAS No.: 56842-75-2
M. Wt: 98.06 g/mol
InChI Key: IWQJHJSBXNPYPP-UHFFFAOYSA-N
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Description

2-Keto-3-butynoic acid, also known as this compound, is a useful research compound. Its molecular formula is C4H2O3 and its molecular weight is 98.06 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biochemical Research

Enzyme Inhibition

2-Keto-3-butynoic acid has been identified as a "suicide substrate" for certain enzymes, particularly lactate oxidase. It covalently modifies the enzyme's flavin cofactor, leading to irreversible inhibition. This mechanism has been studied extensively to understand enzyme kinetics and the role of flavins in enzymatic reactions .

Flavoprotein Studies

Synthetic Chemistry

Synthesis of Functionalized Compounds

The compound is employed in the synthesis of various functionalized organic molecules. Notably, it is used to synthesize γ-butyrolactones and tetrahydrofurans through Conia-ene cyclizations, which are valuable intermediates in organic synthesis . Additionally, it serves as a precursor for synthesizing allenoates, which can participate in [2+2] cycloadditions with alkenes, expanding the toolbox for synthetic chemists .

Radical Hydrostannation

Another notable application is its use in radical hydrostannation reactions to create organotin reagents. These reagents are essential for various coupling reactions in organic synthesis, highlighting the compound's versatility .

Medicinal Applications

Inhibition of Metabolic Enzymes

This compound acts as an inhibitor of acyl-CoA dehydrogenase, an enzyme involved in fatty acid metabolism. This inhibition can be pivotal in studying metabolic pathways and developing therapeutic strategies for metabolic disorders .

Potential Anti-infective Properties

Emerging studies suggest that compounds related to this compound may exhibit anti-infective properties. Its structural characteristics allow it to interact with various biological targets, making it a candidate for further exploration in drug development against infectious diseases .

Table 1: Summary of Applications

Application AreaDescriptionReferences
Enzyme InhibitionActs as a suicide substrate for lactate oxidase; covalent modification of flavin cofactor
Synthesis of Organic CompoundsUsed in Conia-ene cyclizations and synthesis of allenoates
Radical HydrostannationServes as a precursor for organotin reagents
Metabolic Enzyme InhibitionInhibits acyl-CoA dehydrogenase; relevant for metabolic studies
Anti-infective ResearchPotential applications against various pathogens

Chemical Reactions Analysis

Lactate Oxidase Inactivation

2-Keto-3-butynoic acid is generated in situ via oxidation of 2-hydroxy-3-butynoate by lactate oxidase (EC 1.13.12.4) . This compound acts as a suicide substrate, forming a covalent adduct with flavin mononucleotide (FMN) at the enzyme’s active site:

  • Adduct Structure : A 4a,5-dihydroflavin derivative with a propano bridge between C(4a) and N(5) of FMN .

  • Spectral Evidence : The modified FMN exhibits absorption maxima at 318 nm and 368 nm, with strong fluorescence .

  • Reversibility : The adduct is stabilized by borohydride reduction, preventing decomposition .

Flavocytochrome b₂ Inactivation

In flavocytochrome b₂, 2-keto-3-butynoate inactivates the reduced enzyme (partition ratio: 5 reductions per inactivation) . Key differences from lactate oxidase include:

  • Decomposition Products : Compound III (a unique adduct) forms alongside compounds I and II, suggesting enzyme-dependent decomposition pathways .

  • Cysteine Targeting : The reduced enzyme’s cysteine clusters are modified, leading to loss of flavin-binding capacity .

Flavin Adduct Formation

  • FMN Modification : The C(4a) and N(5) positions of FMN form a cyclic adduct with 2-keto-3-butynoate, confirmed by isotope labeling (³H/¹⁴C) and NMR .

  • Borohydride Reduction : Converts the adduct to a stable 1,5-dihydroflavin derivative, characterized by loss of 600 nm absorbance .

Protein Residue Modification

  • Cysteine Cross-Linking : In flavocytochrome b₂, 2-keto-3-butynoate modifies three spatially proximal cysteine residues (Cys-262, Cys-275, Cys-356), disrupting flavin binding .

  • Stoichiometry : ~1.3 cysteines per E1 monomer in pyruvate dehydrogenase complexes are modified .

Reaction Conditions and Rates

ParameterLactate Oxidase Flavocytochrome b₂ Pyruvate Dehydrogenase
Partition Ratio 1 (anaerobic)5 (reduction/inactivation)N/A
O₂ Dependency Inactivation favored at low O₂Inactivation requires O₂Independent of O₂
Enhancers NoneFerricyanide (oxidative)ThDP, Mg²⁺
Protective Agents N/ANonePyruvate

Thermodynamic Data

  • Hydrogenation : 2-Keto-3-butynoate reduces to butanoic acid with ΔrH° = -292.0 ± 0.84 kJ/mol .

Key Research Findings

  • Intermediate Charge-Transfer Complex : A transient complex (λmax = 600 nm) forms between reduced FMN and 2-keto-3-butynoate during lactate oxidase inactivation .

  • Enzyme-Specific Decomposition : Lactate oxidase and flavocytochrome b₂ produce distinct adducts (I, II, III), reflecting differences in active-site architecture .

  • Cofactor Dependency : Thiamine pyrophosphate (ThDP) and Mg²⁺ enhance inactivation rates in pyruvate dehydrogenase, implicating cofactor-assisted mechanisms .

Structural Implications

The reactivity of this compound highlights its role as a probe for flavin-dependent enzymes:

  • Stereoelectronic Effects : The acetylenic group facilitates nucleophilic attack at FMN’s C(4a) position .

  • Active-Site Flexibility : Cross-linked cysteine residues in flavocytochrome b₂ suggest conformational changes during inactivation .

Properties

CAS No.

56842-75-2

Molecular Formula

C4H2O3

Molecular Weight

98.06 g/mol

IUPAC Name

2-oxobut-3-ynoic acid

InChI

InChI=1S/C4H2O3/c1-2-3(5)4(6)7/h1H,(H,6,7)

InChI Key

IWQJHJSBXNPYPP-UHFFFAOYSA-N

SMILES

C#CC(=O)C(=O)O

Canonical SMILES

C#CC(=O)C(=O)O

Key on ui other cas no.

56842-75-2

Synonyms

2-keto-3-butynoic acid
2-oxo-3-butynoate

Origin of Product

United States

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